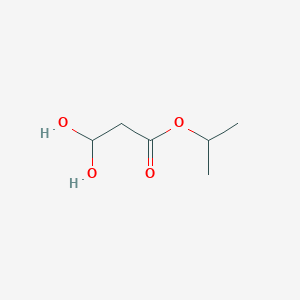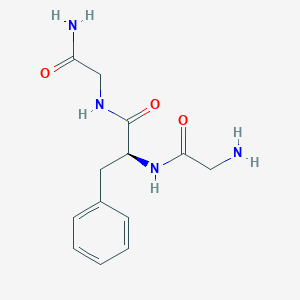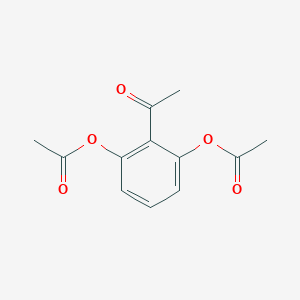
2',6'-Dihydroxyacetophenone, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dihydroxyacetophenone, diacetate is an organic compound with the molecular formula C12H12O5 It is a derivative of 2’,6’-dihydroxyacetophenone, where the hydroxyl groups are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,6’-Dihydroxyacetophenone, diacetate can be synthesized through the acetylation of 2’,6’-dihydroxyacetophenone. The reaction typically involves treating 2’,6’-dihydroxyacetophenone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for 2’,6’-dihydroxyacetophenone, diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dihydroxyacetophenone, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
2’,6’-Dihydroxyacetophenone, diacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’,6’-Dihydroxyacetophenone, diacetate depends on its specific application. In biological systems, it may exert its effects through interactions with enzymes or receptors, leading to changes in cellular pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,6’-Dihydroxyacetophenone: The parent compound, which lacks the acetyl groups.
2’,4’-Dihydroxyacetophenone: A similar compound with hydroxyl groups at different positions.
2’,5’-Dihydroxyacetophenone: Another isomer with hydroxyl groups at different positions.
Uniqueness
2’,6’-Dihydroxyacetophenone, diacetate is unique due to the specific positioning of its acetylated hydroxyl groups, which can influence its reactivity and biological activity. The acetyl groups can also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
144152-28-3 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(2-acetyl-3-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)12-10(16-8(2)14)5-4-6-11(12)17-9(3)15/h4-6H,1-3H3 |
Clé InChI |
BQSKGNHSFVZDGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=C1OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
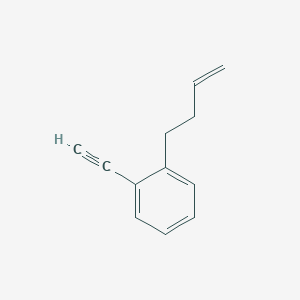
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
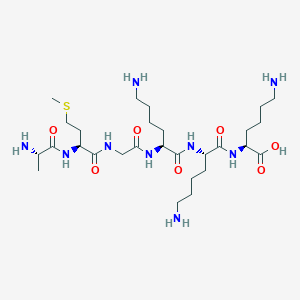
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
